1-benzyl-N'-(2-chloropropanoyl)-3-nitro-1H-pyrazole-5-carbohydrazide
Overview
Description
1-benzyl-N'-(2-chloropropanoyl)-3-nitro-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C14H14ClN5O4 and its molecular weight is 351.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.0734316 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
- Novel pyrazole integrated 1,3,4-oxadiazoles, synthesized from similar carbohydrazides, have shown potent antimicrobial activity, with some compounds demonstrating effectiveness comparable to standard drugs. These compounds display a range of antimicrobial activities, from potent to weak, against both bacterial and fungal species, indicating their potential as novel antimicrobial agents (Ningaiah et al., 2014).
- Another study focusing on benzofuran derivatives highlighted their significant antimicrobial activity. These compounds were synthesized from 3-methylbenzofuran-2-carbohydrazide and evaluated against several fungal and bacterial species. Some of these compounds exhibited notable antimicrobial properties, emphasizing the therapeutic potential of carbohydrazide derivatives (Abdel‐Aziz et al., 2009).
Synthesis of Novel Organic Compounds
- Carbohydrazide derivatives have been utilized as precursors in the synthesis of complex organic molecules with potential biological activities. For instance, the synthesis of novel pyrazole-based carbohydrazone derivatives was accomplished through a one-pot process. These compounds were structurally characterized and evaluated for their antibacterial activity, showing promising results in inhibitory effects against various bacterial strains (Nasareb et al., 2016).
- Vibrational spectroscopic investigations and molecular docking studies of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a compound structurally related to 1-benzyl-N'-(2-chloropropanoyl)-3-nitro-1H-pyrazole-5-carbohydrazide, have demonstrated its potential as an inhibitor of CDK2s, an enzyme associated with cell cycle regulation. This research underscores the utility of carbohydrazide derivatives in the development of new therapeutic agents (Pillai et al., 2017).
Properties
IUPAC Name |
2-benzyl-N'-(2-chloropropanoyl)-5-nitropyrazole-3-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O4/c1-9(15)13(21)16-17-14(22)11-7-12(20(23)24)18-19(11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,16,21)(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OACKIRQXKOHCRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)C1=CC(=NN1CC2=CC=CC=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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